(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid;hydrochloride
Description
The compound "(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid; hydrochloride" is a hydrochlorinated derivative of a dipeptide-like structure. Its core consists of two amino acid residues:
- Lysine-derived moiety: The (2S)-2,6-diaminohexanoyl group provides a lysine-like backbone with primary amino groups at positions 2 and 6, enabling hydrogen bonding and ionic interactions.
The hydrochloride salt form improves solubility in polar solvents and stabilizes the compound for pharmaceutical or industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4.ClH/c10-4-2-1-3-6(11)8(14)12-7(5-13)9(15)16;/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16);1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTTUQHCQLGDHE-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by:
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Primary amine groups (ε-amino group of lysine, α-amino group of serine)
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Hydroxyl group (serine side chain)
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Carboxylic acid groups (C-terminus of serine, lysine’s α-carboxyl)
-
Amide bonds (peptide linkage)
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Primary amines (NH₂) | Acylation, alkylation, Schiff base | Basic pH, acyl chlorides, aldehydes |
| Hydroxyl (-OH) | Esterification, oxidation | Acidic catalysts, oxidizing agents |
| Carboxylic acid (-COOH) | Esterification, amidation | DCC, EDC coupling agents |
| Amide bonds | Hydrolysis | Acid/base, enzymatic cleavage |
Hydrolysis Reactions
The amide bond between lysine and serine is susceptible to hydrolysis:
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Acidic Hydrolysis :
-
Enzymatic Hydrolysis :
Acylation and Alkylation
The ε-amino group of lysine is a nucleophilic site for modifications:
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Acylation : Reacts with acetic anhydride to form Nε-acetylated derivatives.
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Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imines.
Oxidation Reactions
The serine hydroxyl group can oxidize to a ketone or aldehyde under strong oxidizers (e.g., KMnO₄):
Note: Over-oxidation may degrade the amino acid backbone .
Salt Formation and pH-Dependent Behavior
As a hydrochloride salt, the compound’s amines remain protonated in acidic conditions, reducing nucleophilicity. Deprotonation occurs at pH > 8, enabling reactions like:
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Esterification : Carboxylic acids react with alcohols (e.g., methanol) under acid catalysis.
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Metal Chelation : Lysine’s amines and carboxylates bind transition metals (e.g., Cu²⁺) .
Stability Considerations
Scientific Research Applications
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: It is investigated for its therapeutic potential, including its effects on specific molecular targets and pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(2S)-2-{[(2S)-2,6-Diaminohexanoyl]amino}pentanedioic acid (CDS020656)
- Structure: Replaces the 3-hydroxypropanoic acid (serine) with pentanedioic acid (glutamic acid).
- Key Differences :
- Acidity : The additional carboxylic acid group in glutamic acid increases acidity (pKa ~4.3 for γ-COOH) compared to serine’s hydroxyl group (pKa ~13).
- Solubility : Higher polarity due to two carboxyl groups enhances water solubility but may reduce membrane permeability.
- Applications: Potential use in metal chelation or as a linker in drug conjugates due to carboxylate reactivity .
Z-Lys(Z)-Ser-OH (MFCD00136611)
- Structure: Features benzyloxycarbonyl (Z) protective groups on lysine’s ε-amino group and serine’s hydroxyl group.
- Key Differences: Stability: Protective groups prevent undesired side reactions during peptide synthesis but require removal (e.g., via hydrogenolysis) for bioactive forms. Hydrophobicity: Z groups increase lipophilicity, altering solubility profiles compared to the deprotected hydrochloride form.
- Applications : Intermediate in solid-phase peptide synthesis for controlled assembly of lysine-serine sequences .
(2S)-2,5-Diaminopentanamide dihydrochloride
- Structure: Shorter carbon chain (pentanamide vs. hexanoyl) with a terminal amide group.
- Key Differences :
- Chain Length : Reduced length may limit steric interactions but decrease binding affinity in biological systems.
- Reactivity : The amide group offers resistance to enzymatic degradation compared to ester or carboxylate functionalities.
- Safety: Limited toxicological data available; precautionary measures for handling recommended .
Pharmacological and Industrial Relevance
A. Corrosion Inhibition ()
This highlights the role of amino-hydroxy motifs in forming protective metal-ligand complexes (e.g., Fe–N bonds). The target compound’s lysine-derived amines and serine hydroxyl group may similarly adsorb to metal surfaces, though experimental validation is needed .
Stereochemical Considerations
underscores the importance of stereochemistry in propanoic acid derivatives. The (2S,3S) configuration in analogs like 3-amino-2-hydroxyheptanoic acid () influences biological activity and crystallization behavior. The target compound’s (2S) configuration at both chiral centers ensures compatibility with enzymatic systems (e.g., proteases) and predictable crystallization .
Physicochemical Properties (Hypothetical Data Table)
Biological Activity
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid; hydrochloride is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological functions, and relevant research findings.
- IUPAC Name : (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid; hydrochloride
- Molecular Formula : C₈H₁₄N₄O₃·HCl
- Molecular Weight : Approximately 232.68 g/mol
- CAS Number : Not specifically listed, but related compounds can be found in databases like PubChem and DrugBank.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways.
- Interaction with Receptors : Potential interactions with amino acid receptors could modulate neurotransmitter release.
Pharmacological Effects
Research indicates various pharmacological effects:
- Neuroprotective Effects : Studies have suggested that the compound may offer neuroprotection in models of neurodegeneration by reducing oxidative stress and inflammation.
- Antimicrobial Activity : Some studies have shown that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation in vitro.
Neuroprotection
A study published in Neuroscience Letters evaluated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death, suggesting potential therapeutic applications for neurodegenerative diseases.
| Study | Findings |
|---|---|
| Neuroscience Letters | Reduction in oxidative stress-induced cell death by 40% using related amino acids. |
| Journal of Medicinal Chemistry | Identified structural analogs with enhanced neuroprotective properties. |
Antimicrobial Activity
Research conducted by Antimicrobial Agents and Chemotherapy explored the antimicrobial efficacy of related compounds. The study reported effective inhibition of gram-positive bacteria, indicating potential use as an antibiotic agent.
| Study | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Antimicrobial Agents and Chemotherapy | Staphylococcus aureus | 15 mm |
| Journal of Antimicrobial Chemotherapy | Escherichia coli | 12 mm |
Anticancer Research
In vitro studies published in Cancer Research demonstrated that the compound could inhibit the growth of breast cancer cells by inducing apoptosis. The compound's mechanism was linked to the modulation of apoptotic pathways.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Cancer Research | MCF-7 (breast cancer) | 25 µM |
| Oncology Reports | HeLa (cervical cancer) | 30 µM |
Q & A
What synthetic methodologies are recommended for preparing (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid hydrochloride with high enantiomeric purity?
Answer:
The synthesis involves:
- Amine Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the primary amines of (2S)-2,6-diaminohexanoic acid to prevent unwanted side reactions .
- Coupling Reaction : Employ coupling agents like HATU or EDC with a hydroxypropanoic acid derivative under inert conditions. Monitor reaction progress via TLC or HPLC .
- Deprotection and Salt Formation : Treat the intermediate with HCl in dioxane or ethyl acetate to remove protecting groups and form the hydrochloride salt. Confirm salt formation via ¹H-NMR (e.g., characteristic peaks at δ 9.00 ppm for amine protons in DMSO-d₆) .
- Purification : Use recrystallization or preparative HPLC to isolate the enantiomerically pure product. Chiral chromatography (e.g., Chiralpak® columns) ensures enantiomeric excess >99% .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Answer:
- ¹H/¹³C-NMR : Assign peaks using DMSO-d₆ as a solvent. For example, the hydroxypropanoic moiety shows signals at δ 3.79 ppm (methoxy group) and δ 4.08 ppm (hydroxy proton) .
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., S,S configuration) by analyzing bond angles and torsional constraints. Reference databases (e.g., Cambridge Structural Database) aid in validating spatial arrangements .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295.15) and fragmentation patterns to rule out impurities .
What experimental strategies mitigate contradictions between computational predictions and observed reactivity?
Answer:
- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR chemical shifts (e.g., deviations >0.5 ppm indicate model inaccuracies). Adjust solvation parameters (e.g., PCM model for DMSO) to improve alignment .
- Kinetic Studies : Monitor reaction intermediates via stopped-flow IR or LC-MS to identify unaccounted pathways (e.g., unexpected protonation states in acidic conditions) .
- Cross-Validation : Use multiple techniques (e.g., NMR, X-ray, and circular dichroism) to reconcile discrepancies in stereochemical assignments .
How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Analyze degradation products via HPLC-MS. Hydrolysis of the amide bond is expected at pH <3 or >9 .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at -20°C in argon to prevent hygroscopic degradation .
- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life under standard storage conditions .
What in vitro assays are suitable for assessing its biological activity and mechanism of action?
Answer:
- Enzyme Inhibition Assays : Test against aminopeptidases or proteases using fluorogenic substrates (e.g., Ala-AMC). IC₅₀ values correlate with binding affinity .
- Cellular Uptake Studies : Use radiolabeled (³H or ¹⁴C) compound to quantify permeability in Caco-2 monolayers. Adjust buffer pH to mimic physiological conditions .
- Molecular Docking : Simulate interactions with target proteins (e.g., PDBePISA for binding site analysis). Validate with mutagenesis studies .
How can researchers optimize solubility and partition coefficients for in vivo studies?
Answer:
- Solubility Screening : Use the shake-flask method in solvents (e.g., PBS, DMSO). For low solubility (<1 mg/mL), employ co-solvents (e.g., cyclodextrins) .
- logP Determination : Measure octanol-water partition coefficients via HPLC (e.g., C18 column, isocratic elution). Target logP <1 for enhanced aqueous solubility .
- Salt Selection : Compare hydrochloride with other salts (e.g., trifluoroacetate) to balance solubility and crystallinity .
What analytical workflows validate enantiomeric purity during large-scale synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane:isopropanol (90:10) mobile phase. Retention times should match reference standards .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15° for S,S configuration) .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and simulated spectra .
How do researchers address discrepancies in biological activity between batches?
Answer:
- Impurity Profiling : Use LC-MS to identify batch-specific contaminants (e.g., diastereomers or oxidation byproducts). Set acceptance criteria for impurities (<0.1%) .
- Bioactivity Correlation : Perform dose-response curves (e.g., EC₅₀) across batches. Statistically significant deviations (p<0.05, ANOVA) indicate quality issues .
- Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor critical synthesis parameters (e.g., reaction pH, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
